

Omipalisib mitochondrial toxicity optimization

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Compound Focus: Omipalisib

CAS No.: 1086062-66-9

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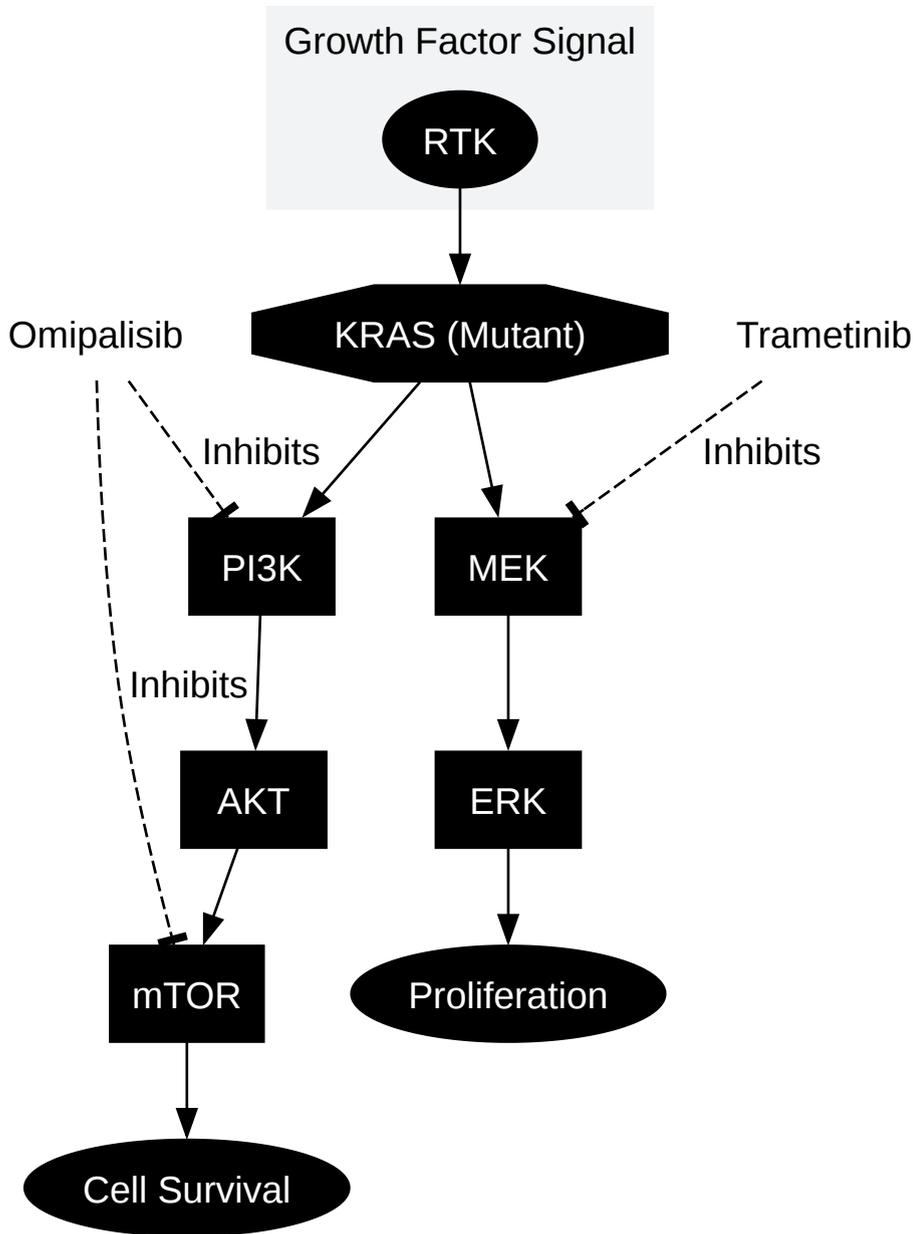
Omipalisib Profile & Combination Strategies

The table below summarizes core information about **Omipalisib**, which is a highly potent, orally bioavailable, dual PI3K/mTOR inhibitor [1].

Attribute	Description
Known As	GSK2126458, GSK458 [1]
Primary Target	Class I PI3K isoforms (p110 $\alpha/\beta/\delta/\gamma$) & mTOR complexes (mTORC1/2) [2] [1]
Key Mechanism	Inhibits ATP-binding site of PI3K; binds PI3K γ , interacts with Lys833 via sulfonamide, hydrophobic region filling by difluorophenyl group, quinoline nitrogen interaction with hinge (Val882) [1]
Clinical Status	Investigational, undergoing clinical trials [1]
Rationale for Combo Therapy	Dual PI3K/MAPK pathway blockade more effective than single pathway inhibition in suppressing PDAC cell proliferation, migration, tumor growth; counters resistance to single-agent therapy [2]

The following diagram illustrates **Omipalisib**'s primary mechanism of action and the rationale for its combination with MAPK pathway inhibitors.

Omipalisib Dual Inhibition and Combo Rationale



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Key Experimental Data & Protocols

While specific mitochondrial toxicity data was not found, the following tables summarize quantitative data and a general methodology for investigating this issue.

Table 2: In Vitro Potency of Omipalisib (GSK2126458) [1]

Assay Type	Cell Line / Enzyme	Metric (IC ₅₀ / Ki)	Value
Biochemical Kinase	p110α (PI3Kα)	Ki	0.019 nM
Biochemical Kinase	p110α-H1047R (mutant)	Ki	0.009 nM
Biochemical Kinase	mTORC1	Ki	0.18 nM
Biochemical Kinase	mTORC2	Ki	0.3 nM
Cellular Target Engmt	T47D (pAkt-S473)	IC ₅₀	0.41 nM
Cellular Target Engmt	BT474 (pAkt-S473)	IC ₅₀	0.18 nM
Cell Proliferation	T47D	IC ₅₀	3 nM
Cell Proliferation	BT474	IC ₅₀	2.4 nM

Table 3: Experimental Workflow for Mitochondrial Toxicity Assessment This protocol outlines a general approach, as specific methods were not located in the search results.

Stage	Key Objective	Methodology & Assays	Potential Technical Pitfalls
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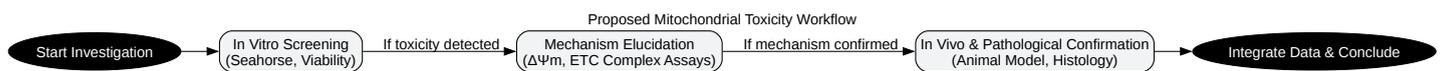
| **1. In Vitro Screening** | Identify baseline mitochondrial impairment. | - **Seahorse XF Analyzer:** Measure OCR (basal/maximal respiration, ATP production, spare capacity) and ECAR in hepatocytes/cardiomyocytes.

- **Cell Titer-Glo / MTT:** Assess overall cell health/viability post-treatment. | - Non-representative cell models.
- Off-target assay interference. | | **2. Mechanism Elucidation** | Determine specific dysfunctional mitochondrial component. | - **JC-1 / TMRM Staining:** Analyze mitochondrial membrane potential ($\Delta\Psi_m$).
- **Complex I-V Activity Assays:** Measure electron transport chain function.
- **ATP Luminescence:** Quantify total cellular ATP levels. | - Overinterpretation of single assay results.
- Difficulties in isolating mitochondrial-specific ATP. | | **3. In Vivo & Pathological Confirmation** | Confirm findings in physiologically relevant model. | - **Animal Models:** Administer **Omipalisib**,

monitor weight, organ weight.

- **Histology:** Analyze tissue sections (liver, heart, muscle) for steatosis, apoptosis, abnormal ultrastructure.
- **Blood Biochemistry:** Check lactate, liver enzymes (ALT/AST), CK-MB. | - Species-specific metabolic differences.
- Suboptimal drug exposure/dosing. |

The experimental workflow from the cited studies, which you can adapt for mitochondrial toxicity investigation, is visualized below.



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Frequently Asked Questions

- **What is the primary scientific rationale for combining Omipalisib with MAPK inhibitors like Trametinib?** Oncogenic KRAS mutations, present in over 90% of PDAC cases, simultaneously drive both the MAPK and PI3K signaling pathways to promote cell proliferation and survival [2]. Using a single-pathway inhibitor often leads to limited clinical success due to innate and acquired resistance. Research shows that Trametinib (a MEK inhibitor) alone blocks ERK phosphorylation but fails to suppress AKT phosphorylation in the PI3K pathway, and vice-versa for **Omipalisib**. Dual inhibition synergistically suppresses both pathways, leading to greater reduction in tumor cell proliferation, migration, and tumor growth in vivo [2].
- **Are there any known resistance mechanisms to Omipalisib, and how can they be investigated?** While the search results do not detail specific resistance mechanisms for **Omipalisib**, they highlight a general principle seen with targeted therapies. Resistance to **Omipalisib** could arise from upstream re-activation of parallel pathways (like MAPK) or feedback loops that restore survival signaling [2]. Investigation strategies include phospho-protein profiling via Western blot to identify resistant cells with persistent pERK or pAKT levels, and long-term proliferation assays to see if resistance develops [2] [1].

Key Guidance for Your Research

The most critical step is to consult the primary scientific literature and specialized toxicology databases for established protocols on mitochondrial toxicity. You can also directly contact the compound's manufacturer, as they sometimes provide technical notes or application data.

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References

1. Omipalisib (GSK2126458, GSK458) | PI3K inhibitor [invivochem.com]
2. Combined Omipalisib and MAPK Inhibition Suppress PDAC ... [pmc.ncbi.nlm.nih.gov]

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